![molecular formula C20H20BrNO2 B4301562 1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4301562.png)
1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various research studies due to its unique chemical properties and potential applications.
Scientific Research Applications
1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione has various scientific research applications. It is widely used as a building block in the synthesis of various compounds, such as pyrrolidine derivatives, which have potential applications in the pharmaceutical and agrochemical industries. This compound is also used in various research studies to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters, such as acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in various animal models. It also has potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cells. Additionally, this compound has potential anti-inflammatory properties, which can be beneficial for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of various compounds. Additionally, this compound has potential therapeutic applications, which can be beneficial for various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which can make it difficult to obtain for research purposes.
Future Directions
There are various future directions for research on 1-(3-bromo-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of various compounds, such as pyrrolidine derivatives, which have potential applications in the pharmaceutical and agrochemical industries. Additionally, further research can be done to investigate the mechanism of action and biochemical and physiological effects of this compound.
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-12-5-4-6-15(9-12)10-17-14(3)19(23)22(20(17)24)16-8-7-13(2)18(21)11-16/h4-9,11,14,17H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWFRBDUETWFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)C)Br)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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